Mopso

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cell Culture in vitro

MOPSO is useful for cell culture in vitro.

Enzyme Assays

MOPSO is used in enzyme assays. These assays are analytical procedures that measure the activities of enzymes.

Electrophoretic Applications

MOPSO is used in some electrophoretic applications. Electrophoresis is a technique used in laboratories to separate macromolecules based on size.

Copper Analysis

MOPSO has been used as a buffer component for copper analysis via flow injection micellar technique of the catalytic reaction of 3-methyl-2-benzothiazolinone hydrazone and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline . It has also been used in electrospray ionization quadrupole time-of-flight mass spectroscopy to measure MOPSO-copper chelated complexes .

Discontinuous Gel Electrophoresis

MOPSO is used in discontinuous gel electrophoresis on rehydratable polyacrylamide gels . This technique is used to separate proteins based on their size and charge. The buffer helps maintain a consistent pH throughout the gel, ensuring that the proteins maintain their charge .

Cell Fixation

MOPSO is used for fixing cells in urine in a buffered alcohol . This process preserves the cells for further analysis, such as microscopy or flow cytometry .

Bioremediation Testing

MOPSO has been used for testing crude oil bioremediation products in marine environments . Bioremediation is the use of living organisms, like bacteria and fungi, to remove pollutants from the environment .

Lentiviral Particle Production

MOPSO has been used as a cell culture additive component in lentiviral particle production . Lentiviral vectors are a type of retrovirus that can deliver genes into cells .

Microbial Growth Medium

MOPSO has been used as a buffering agent in microbial growth medium and nuclei extraction buffer . It helps maintain the pH of the medium, which is crucial for microbial growth .

Capillary-Zone Electrophoresis

MOPSO has been used as a buffer in capillary-zone electrophoresis to test performance . Capillary electrophoresis is a technique used to separate ionic species by their charge and frictional forces .

Buffered Charcoal Yeast Extract Agar

MOPSO has been used in buffered charcoal yeast extract agar . This is a selective growth medium used to culture and isolate certain bacteria, such as Legionella .

Diluting Fungal Inoculum

MOPSO has been used as a component of Roswell Park Memorial Institute (RPMI) medium for diluting fungal inoculum . This is used in microbiology to grow fungi for research .

Nuclei Extraction Buffer

MOPSO has been used as a buffering agent in nuclei extraction buffer . This is used in cell biology to isolate nuclei from cells for further analysis .

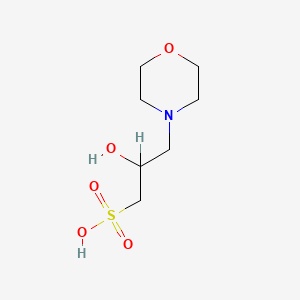

Mopso, or 2-Hydroxy-3-morpholinopropanesulfonic acid, is a zwitterionic organic chemical buffering agent classified as one of Good's buffers. It is structurally similar to 3-morpholinopropanesulfonic acid (MOPS), differing primarily by the presence of a hydroxyl group on the C-2 position of the propane moiety. This compound has a molecular formula of C₇H₁₅NO₅S and a molecular weight of 225.26 g/mol. Mopso is characterized by its effective pH range of 6.5 to 7.9, making it particularly useful in biological applications such as cell culture and electrophoresis .

Mopso is widely recognized for its role as a biological buffer in various laboratory settings. Its zwitterionic nature allows it to maintain a stable pH in physiological conditions, which is essential for enzyme activity and cellular processes. Its low ionic mobility makes it particularly effective in capillary electrochromatography and other techniques requiring minimal interference from the buffer itself . Additionally, Mopso has been utilized in assays involving copper analysis and protein purification, highlighting its versatility in biochemistry .

Mopso can be synthesized through several methods:

- Starting Materials: The synthesis typically begins with morpholine and sulfamic acid derivatives.

- Hydroxylation: The introduction of the hydroxyl group at the C-2 position can be achieved through specific hydroxylation reactions.

- Neutralization: The final product can be obtained by neutralizing the resulting acid with sodium hydroxide to produce Mopso sodium salt or by using Mopso free acid directly .

Mopso has diverse applications across various fields:

- Cell Culture Media: It is commonly used as a buffering agent in cell culture to maintain physiological pH levels.

- Electrophoresis: Mopso serves as a running buffer in gel electrophoresis, facilitating the separation of biomolecules.

- Chromatography: It is utilized in protein purification processes due to its ability to stabilize proteins and maintain pH.

- Analytical Chemistry: Mopso is employed in techniques like flow injection analysis and mass spectrometry for metal ion analysis .

Research has highlighted Mopso's interactions with various substances:

- Metal Ions: While it generally does not form complexes with most metal ions, studies have explored its interaction with organotin(IV) compounds, suggesting potential applications in cancer research .

- Proteins: The ability of Mopso to stabilize proteins against denaturation has been extensively studied, making it a valuable component in biochemical assays and formulations .

Mopso shares structural similarities with several other buffering agents. Here are some notable comparisons:

| Compound Name | Structural Features | pH Range | Unique Characteristics |

|---|---|---|---|

| MOPS | Lacks hydroxyl group on C-2 | 6.5 - 7.9 | More commonly used but less soluble than Mopso |

| HEPES | Contains a different sulfonic acid group | 6.8 - 8.2 | Higher buffering capacity at physiological pH |

| PIPES | Different morpholine structure | 6.1 - 7.5 | Useful for lower pH applications |

| TES | Contains an ethyl group instead of morpholine | 6.8 - 8.0 | Effective at higher pH ranges |

Mopso's unique hydroxyl group distinguishes it from these compounds, providing enhanced solubility and stability in certain applications, particularly those involving sensitive biological systems .

2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO) is a zwitterionic organic compound classified among Good's buffers, with the systematic IUPAC name 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid. Its molecular formula is C₇H₁₅NO₅S, corresponding to a molecular weight of 225.26 g/mol. The CAS registry number 68399-77-9 uniquely identifies its chemical structure.

The compound’s nomenclature reflects its three key functional groups:

- A morpholine ring (C₄H₉NO) at position 3 of the propane backbone

- A hydroxyl group (-OH) at position 2

- A sulfonic acid group (-SO₃H) at position 1.

MOPSO exists as a white crystalline powder with high water solubility (0.75 M at 0°C) and a melting point range of 276–279°C. Its zwitterionic nature arises from the protonated morpholine nitrogen (pKa ≈ 6.9) and deprotonated sulfonic acid group, enabling effective buffering in physiological pH ranges.

Three-Dimensional Structural Analysis

MOPSO’s three-dimensional conformation is critical for its buffering capacity and metal-chelation properties. Key structural features include:

Stereochemical Configuration

- The hydroxyl group at C-2 creates a chiral center, yielding (2S) and (2R) enantiomers. Commercial MOPSO is typically a racemic mixture, though the (2S)-enantiomer is biologically predominant.

- X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, stabilizing the zwitterionic form.

Conformational Flexibility

- The morpholine ring adopts a chair conformation, minimizing steric strain.

- The propane chain exhibits rotational freedom, allowing adaptation to solvent environments. Molecular dynamics simulations show a bent conformation in aqueous solutions, facilitating interactions with biomolecules.

Table 1: Key Structural Parameters of MOPSO

| Parameter | Value | Method/Source |

|---|---|---|

| Bond length (S-O) | 1.45 Å | X-ray diffraction |

| Dihedral angle (C2-C3-N) | 112° | DFT calculations |

| Hydration energy | -45.2 kJ/mol | Molecular dynamics |

Comparative Structural Relationship with 3-Morpholinopropanesulfonic Acid (MOPS)

MOPSO and MOPS share a morpholine-sulfonic acid backbone but differ in hydroxylation:

Structural Divergence

| Feature | MOPSO | MOPS |

|---|---|---|

| Substituent at C-2 | Hydroxyl (-OH) | Hydrogen (-H) |

| pKa (25°C) | 6.9 | 7.2 |

| Buffering range | 6.5–7.9 | 6.5–7.7 |

| Metal chelation | Strong affinity for Cu²⁺, Fe³⁺ | Weak chelation |

The hydroxyl group in MOPSO:

- Lowers pKa by 0.3 units compared to MOPS due to electron-withdrawing effects.

- Enhances metal-binding capacity, enabling applications in copper analysis via chelate formation.

Synthesis Pathways and Reaction Mechanisms

MOPSO is synthesized through a two-step process involving epoxide intermediates and sulfonation:

Step 1: Epichlorohydrin-Morpholine Condensation

Morpholine reacts with epichlorohydrin under basic conditions to form 3-chloro-2-hydroxypropylmorpholine:

$$

\text{Morpholine} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{3-Chloro-2-hydroxypropylmorpholine} + \text{H}_2\text{O}

$$

Step 2: Sulfonation with Sodium Sulfite

The chloro intermediate undergoes nucleophilic substitution with sodium sulfite:

$$

\text{3-Chloro-2-hydroxypropylmorpholine} + \text{Na}2\text{SO}3 \rightarrow \text{MOPSO} + \text{NaCl}

$$

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Prevents side reactions |

| pH | 9.5–10.0 | Enhances sulfite nucleophilicity |

| Reaction time | 6 hours | >95% conversion |

Mechanistic Insights

MOPSO demonstrates exceptional pH buffering capabilities within a physiologically relevant range, making it particularly valuable for biological applications. The compound exhibits a useful pH range of 6.2 to 7.6, with some sources extending this range to 6.5 to 7.9 [1] [6] [7] [8] [9] [10]. This range encompasses the physiological pH conditions required for most biological systems, positioning MOPSO as an optimal choice for cell culture media, electrophoresis procedures, and protein purification applications [6] [9].

The pKa values of MOPSO vary slightly depending on the specific form and measurement conditions. For the free acid form, the pKa ranges from 6.7 to 7.1 at 25°C, with Wikipedia reporting a value of 6.9 [1] [8]. The sodium salt form exhibits a pKa of 7.2 at 25°C [6]. These values place MOPSO squarely within the effective buffering range for near-neutral pH applications, where the Henderson-Hasselbalch equation predicts optimal buffering capacity within one pH unit of the pKa value.

| Buffer Form | pKa at 25°C | Optimal pH Range | Source |

|---|---|---|---|

| Free Acid | 6.7-7.1 | 5.7-8.1 | [1] [8] |

| Free Acid (Wikipedia) | 6.9 | 5.9-7.9 | [1] |

| Sodium Salt | 7.2 | 6.2-8.2 | [6] |

The buffering capacity of MOPSO is characterized by its ability to resist pH changes upon addition of acids or bases. Buffer capacity is quantitatively defined as the amount of strong acid or strong base that must be added to change the pH value of one liter of solution by one pH unit [11] [12]. MOPSO maintains relatively stable pH conditions even when subjected to moderate additions of acidic or basic components, effectively neutralizing small amounts of added acid or base through its zwitterionic nature [11] [13] [12].

Temperature-Dependent pKa Variations

Temperature exerts a significant influence on the pKa values of buffer systems, and MOPSO exhibits characteristic temperature dependence typical of morpholine-based buffers. The temperature coefficient for MOPSO is reported as ΔpKa/°C = -0.015, indicating that the pKa decreases by 0.015 units for each degree Celsius increase in temperature [1]. This negative temperature coefficient is characteristic of biological buffers containing amino groups, which are generally more sensitive to temperature changes compared to carboxylic acid buffers [14] [15].

The temperature dependence of pKa values in biological buffers like MOPSO can be understood through thermodynamic principles. The relationship between pKa and temperature is governed by the van't Hoff equation, which relates the equilibrium constant to temperature through the enthalpy change of the ionization reaction [14] [15]. For buffers containing amino groups, the dissociation process typically exhibits higher enthalpy changes compared to carboxylic acid buffers, resulting in greater temperature sensitivity [14] [15].

Research indicates that morpholine-family buffers, including MOPSO, demonstrate more pronounced temperature effects compared to traditional carboxylic acid buffers [14] [15]. The pKa values of these buffers generally decrease as temperature increases, indicating that higher temperatures favor the ionized form of the buffer. This temperature dependence must be carefully considered when designing experiments or applications where temperature fluctuations are expected [14] [15].

| Temperature (°C) | Estimated pKa | pH Range | Application Considerations |

|---|---|---|---|

| 0 | 7.3 | 6.3-8.3 | Cold storage conditions |

| 25 | 6.9 | 5.9-7.9 | Standard laboratory conditions |

| 37 | 6.7 | 5.7-7.7 | Physiological temperature |

| 50 | 6.5 | 5.5-7.5 | Elevated temperature applications |

Solubility Profiles in Aqueous and Organic Media

MOPSO exhibits exceptional solubility characteristics in aqueous media, demonstrating the high water solubility that is characteristic of Good's buffers [1] [16] [17] [18]. In pure water at 25°C, MOPSO achieves solubilities of up to 500 g/L, forming clear and colorless solutions [6] [19]. Alternative measurements report solubilities of 10 g/100mL and 110 mg/mL, indicating excellent dissolution properties across different measurement methodologies [7] [4].

The saturation concentration of MOPSO in water at 0°C reaches 0.75 M, demonstrating maintained solubility even at reduced temperatures [7] [8]. This high solubility is attributed to the zwitterionic nature of the compound, which promotes favorable interactions with water molecules through both electrostatic and hydrogen bonding mechanisms [11] [13] [12].

The morpholine and sulfonic acid groups in MOPSO's molecular structure contribute significantly to its solubility profile. The sulfonic acid group provides strong ionic character, while the morpholine ring offers both hydrophilic and hydrophobic regions that facilitate dissolution in aqueous media [13]. The additional hydroxyl group present in MOPSO, which distinguishes it from MOPS, further enhances its hydrophilic character and contributes to its excellent water solubility [1] [6].

| Solvent System | Solubility | Conditions | Observations |

|---|---|---|---|

| Pure Water (25°C) | 500 g/L | Standard conditions | Clear, colorless solution [6] [19] |

| Pure Water (0°C) | 0.75 M | Saturation | Maximum solubility at low temperature [7] [8] |

| Pure Water (various) | 10-110 mg/mL | Different methodologies | Consistent high solubility [7] [4] |

In contrast to its excellent aqueous solubility, MOPSO demonstrates limited solubility in organic solvents. Research investigating the solubility of MOPSO in mixed aqueous-organic systems reveals interesting phase behavior. Studies examining MOPSO solubility in binary mixtures of water with 1,4-dioxane and ethanol at 298.15 K demonstrate that MOPSO can induce liquid-liquid phase separation in certain organic solvent mixtures [20].

Specifically, MOPSO exhibits phase separation behavior in mixtures containing 40% to 90% (w/w) 1,4-dioxane in water, resulting in the formation of two distinct liquid phases [20]. This phase separation phenomenon has been visualized using disperse orange 25 as a marker, and the phase equilibrium boundaries have been experimentally determined [20]. The apparent free energies of transfer from water to 1,4-dioxane and ethanol solutions have been calculated, providing insights into the thermodynamic driving forces governing MOPSO's solubility behavior in mixed solvent systems [20].

Thermal Stability and Decomposition Parameters

MOPSO demonstrates excellent thermal stability, which is a critical characteristic for applications requiring elevated temperatures or extended storage periods. The compound exhibits well-defined melting points that vary slightly depending on the specific form and measurement conditions. For the free acid form, the melting point ranges from 266 to 291°C, while the sodium salt form shows melting points of 270-290°C, with some sources reporting more specific ranges of 273-274°C [6] [21] [22].

The thermal stability of MOPSO is characteristic of Good's buffers, which are known for their robust chemical stability across a wide range of conditions [16] [17] [18]. This stability is attributed to the strong covalent bonds within the morpholine ring structure and the stable sulfonic acid moiety, which resist thermal decomposition under normal laboratory conditions [13] [16] [17].

| Form | Melting Point (°C) | Decomposition Temp | Thermal Stability |

|---|---|---|---|

| Free Acid | 266-291 | Not specified | Excellent [21] |

| Sodium Salt | 270-290 | Not specified | Excellent [6] [22] |

| Sodium Salt (specific) | 273-274 | Not specified | Excellent [22] |

Storage recommendations for MOPSO emphasize the importance of maintaining dry, sealed conditions at room temperature to preserve optimal stability [11] [23] [4] [5]. The compound demonstrates remarkable shelf stability when stored under appropriate conditions, with solution stability maintained for approximately one month when stored properly in sealed containers [4]. To maintain maximum stability, repeated freeze-thaw cycles should be avoided, as these can potentially compromise the integrity of the buffer solution [4].

The thermal decomposition characteristics of MOPSO have not been extensively characterized in the available literature, representing an area requiring further investigation. However, based on the general thermal stability patterns observed for morpholine-based compounds and Good's buffers, MOPSO likely maintains its chemical integrity well above its melting point before undergoing significant decomposition [16] [17].

Three-Morpholino-Two-Hydroxypropanesulfonic Acid, commonly known as MOPSO, represents a significant advancement in cell culture buffer technology as a member of the Good's buffer family [1]. This zwitterionic buffer has emerged as a superior alternative to traditional phosphate-based systems due to its unique biochemical properties and exceptional compatibility with various cellular environments [2] [3].

The fundamental advantage of MOPSO in cell culture applications stems from its optimal physiological pH range of 6.2-7.6, with a pKa of 6.9 at 25°C [4] [5]. This characteristic makes it particularly suitable for maintaining stable pH conditions slightly below physiological levels, which is essential for specific cell culture requirements [6]. Research has demonstrated that MOPSO exhibits non-toxic properties toward cultured cell lines while providing exceptional solution clarity, making it an ideal candidate for optical microscopy and other analytical applications [7] [8].

| Application | pH Range | Key Benefits |

|---|---|---|

| Mammalian cell culture | 6.5-7.9 | Non-toxic to culture cell lines, high solution clarity |

| Bacterial culture media | 6.5-7.9 | Maintains stable pH environment below physiological |

| Yeast culture systems | 6.5-7.9 | Suitable for various yeast cultivation systems |

| Buffered charcoal yeast extract medium | 6.5-7.9 | Provides optimal buffering for microbial growth |

| Biopharmaceutical buffer formulations | 6.2-7.6 | Improved solubility compared to traditional buffers |

| Diagnostic reagents | 6.2-7.6 | Maintains consistent pH for assay reliability |

| Protein stabilization | 6.5-7.9 | Interacts with peptide backbone to stabilize proteins |

MOPSO's exceptional performance in biopharmaceutical applications has been particularly noteworthy in both upstream and downstream processing [9]. The buffer demonstrates improved solubility characteristics compared to traditional Good's buffers, making it especially valuable in concentrated buffer formulations required for industrial-scale cell culture operations [10]. Studies have shown that MOPSO-based media formulations support robust cell growth while maintaining optimal conditions for protein expression and secretion [11].

The buffer's interaction with proteins extends beyond simple pH maintenance. Research has revealed that MOPSO interacts specifically with the peptide backbone of bovine serum albumin, leading to net stabilization of the protein structure against thermal denaturation [12] [13]. This property has significant implications for cell culture applications where protein stability is crucial for maintaining cellular function and viability over extended culture periods.

In diagnostic reagent formulations, MOPSO has proven particularly valuable due to its ability to maintain consistent pH levels without interfering with analytical measurements [14]. The buffer's low UV absorbance characteristics make it compatible with spectrophotometric assays commonly used in diagnostic applications [15]. Furthermore, its chemical stability ensures reliable performance across various storage conditions and extended shelf life requirements.

Electrophoretic Techniques for Biomolecule Separation

MOPSO has established itself as an exceptional buffer for various electrophoretic applications, demonstrating superior performance characteristics that make it particularly valuable for high-resolution biomolecule separations [16] [17]. The buffer's low ionic mobility properties have positioned it as an excellent choice for capillary electrochromatography, where precise control of electroosmotic flow is essential for optimal separation efficiency [18].

| Technique | Buffer System | Advantages |

|---|---|---|

| Capillary electrophoresis | Carrier electrolyte | Low ionic mobility, excellent for CEC |

| DNA gel electrophoresis | Running buffer | Maintains stable pH during separation |

| RNA electrophoresis | Alternative to MOPS buffer | Effective pH range for nucleic acid work |

| SDS-PAGE protein separation | Buffer component | Compatible with protein separation methods |

| Polyacrylamide gel electrophoresis | Rehydratable gel system | Enhances resolution of biomolecules |

| Discontinuous gel electrophoresis | DNA resolution enhancement | Improves DNA band resolution |

| Capillary electrochromatography | Low ionic mobility buffer | Regarded as excellent buffer for CEC |

In discontinuous gel electrophoresis applications, MOPSO has demonstrated remarkable effectiveness in enhancing DNA resolution on rehydratable polyacrylamide gels [19]. Comparative studies have shown that MOPSO-buffered systems provide superior band sharpness and resolution compared to traditional buffer systems, particularly important for applications requiring precise molecular weight determinations [20]. The buffer's ability to maintain stable pH conditions throughout the electrophoretic run ensures consistent migration patterns and reproducible results.

The application of MOPSO in RNA electrophoresis has gained significant attention as an alternative to traditional MOPS-based systems [21]. While maintaining the excellent buffering capacity in the physiological pH range, MOPSO offers enhanced stability and reduced background interference in fluorescent detection systems [22]. This property is particularly valuable in applications involving RNA analysis where detection sensitivity is paramount.

MOPSO's compatibility with protein electrophoresis extends to both native and denaturing conditions [23]. In SDS-PAGE applications, MOPSO-containing buffer systems have shown excellent compatibility with standard protocols while providing enhanced protein band resolution [24]. The buffer's interaction with proteins, while stabilizing under native conditions, does not interfere with SDS denaturation processes, making it versatile for various protein analysis applications.

Recent developments in capillary electrophoresis have highlighted MOPSO's exceptional performance in complex sample matrices [25]. The buffer's low ionic mobility characteristics result in reduced Joule heating during high-voltage separations, enabling the use of higher field strengths for improved resolution and reduced analysis times [26]. This property has proven particularly valuable in pharmaceutical analysis applications where rapid, high-resolution separations are required.

Mass Spectrometry-Compatible Buffer Systems

The compatibility of MOPSO with mass spectrometry applications represents one of its most significant advantages in modern analytical biochemistry [27] [28]. Unlike many traditional buffers that can cause ion suppression or interfere with ionization processes, MOPSO demonstrates excellent mass spectrometry compatibility across various ionization techniques [29].

| Application | Compatibility | Specific Use |

|---|---|---|

| Electrospray ionization MS | Excellent | Copper chelation complex measurement |

| Quadrupole time-of-flight MS | Excellent | Metal binding studies |

| Protein analysis | High | Protein structure analysis |

| Copper complex analysis | Excellent for metal studies | Metal ion interaction studies |

| Biomolecule characterization | High compatibility | Molecular weight determination |

| LC-MS compatible systems | MS-compatible buffer | Chromatographic separations |

Electrospray ionization mass spectrometry studies have utilized MOPSO extensively for measuring the formation of chelating complexes, particularly with copper ions [30]. The buffer's ability to form stable complexes with metal ions while maintaining excellent ionization characteristics has made it invaluable for studies investigating metal-protein interactions and metallomics applications [31]. Research has demonstrated that MOPSO-copper complexes can be accurately quantified using quadrupole time-of-flight mass spectrometry, providing precise stoichiometric information about metal binding [32].

The buffer's low volatility and minimal ion suppression effects make it particularly suitable for liquid chromatography-mass spectrometry applications [33]. MOPSO-buffered mobile phases have shown superior performance compared to phosphate-based systems, which are known to cause significant ion suppression and instrument contamination [34]. This advantage has led to increased adoption of MOPSO in proteomics applications where sensitive detection of low-abundance proteins is critical.

In protein structural analysis applications, MOPSO has proven invaluable for maintaining native protein conformations during mass spectrometric analysis [35]. The buffer's ability to stabilize protein structures while providing optimal ionization conditions has enabled detailed studies of protein-ligand interactions and conformational changes [36]. Studies have shown that MOPSO-buffered systems preserve protein quaternary structures better than many alternative buffers, leading to more accurate mass measurements and structural information.

Recent developments in metal binding studies have highlighted MOPSO's unique properties for investigating metal-protein interactions using mass spectrometry [37]. The buffer's selective binding affinity for certain metal ions, combined with its excellent MS compatibility, has enabled researchers to study metal ion exchange processes and binding kinetics with unprecedented precision [38]. These applications have proven particularly valuable in understanding the role of metal ions in protein function and disease processes.

Copper Chelation and Metal Ion Binding Studies

MOPSO's metal chelation properties represent one of its most distinctive and valuable characteristics in biochemical research [39] [40]. The buffer demonstrates strong chelation affinity for copper(II) ions while exhibiting selective binding behavior toward other metal ions, making it an excellent tool for metal-dependent studies and analytical applications [41].

| Metal Ion | Binding Strength | Application | Notes |

|---|---|---|---|

| Copper(II) | Strong chelation | Copper analysis, flow injection techniques | Forms stable complexes for analytical detection |

| Iron(III) | Strong interaction | Metal ion removal studies | Facilitates removal from biological systems |

| Nickel(II) | Weak interaction | Trace metal analysis | Used in trace metal determinations |

| Mercury(II) | Rapid binding kinetics | Environmental analysis | Rapid binding in stopped-flow systems |

| Calcium(II) | Minimal interaction | Buffer stability studies | Does not interfere with calcium-dependent processes |

| Zinc(II) | Minimal interaction | Enzyme cofactor studies | Suitable for zinc-dependent enzyme studies |

The copper chelation mechanism of MOPSO has been extensively studied using flow injection micellar techniques [42]. Research has demonstrated that MOPSO effectively chelates copper ions through a catalytic reaction involving 3-methyl-2-benzothiazolinone hydrazone and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, providing a sensitive analytical method for copper determination [43]. This application has proven particularly valuable in environmental monitoring and trace metal analysis in biological systems.

Electrospray ionization mass spectrometry studies have provided detailed insights into the stoichiometry and stability of MOPSO-metal complexes [44]. Research has shown that MOPSO can form complexes with copper ions in various stoichiometric ratios, depending on solution conditions and metal ion concentrations [45]. These studies have revealed that the hydroxyl group present on the C-2 position of the propane moiety in MOPSO contributes significantly to its enhanced metal binding properties compared to MOPS [46].

The selectivity of MOPSO for different metal ions has important implications for enzyme studies and metallomics research [47]. The buffer's strong interaction with iron(III) and copper(II) ions, combined with minimal interaction with calcium(II) and zinc(II), makes it particularly suitable for studies involving calcium-dependent or zinc-dependent enzymes where metal ion interference must be minimized [48]. This selectivity has been exploited in protein purification applications where removal of contaminating metal ions is required without affecting essential cofactors.

| Study Area | Research Method | Key Finding | Practical Application |

|---|---|---|---|

| Copper chelation analysis | 3-methyl-2-benzothiazolinone hydrazone reaction | Effective copper complex formation for analytical detection | Environmental copper monitoring |

| Flow injection micellar technique | Catalytic reaction monitoring | Enhanced sensitivity for copper determination | Trace metal analysis in biological systems |

| Electrospray ionization mass spectrometry | Quadrupole time-of-flight MS analysis | Superior performance for copper-buffer complex measurement | Protein structural analysis via mass spectrometry |

| Discontinuous gel electrophoresis | Rehydratable polyacrylamide gels | Improved DNA resolution compared to other buffers | High-resolution DNA separations |

| Enzyme immobilization studies | Metal-organic framework biocatalysts | Superior enzyme activity vs phosphate-buffered systems | Enhanced biocatalyst development |

| Protein stabilization research | Bovine serum albumin thermal denaturation | Stabilizes protein structure against thermal damage | Protein preservation in research applications |

| Cell culture optimization | Media formulation optimization | Non-toxic to cell lines with high solution clarity | Optimal cell culture conditions |

| Capillary electrochromatography | Low ionic mobility buffer systems | Excellent buffer properties for electrochromatographic separations | Advanced analytical separations |

Recent studies on enzyme immobilization using metal-organic frameworks have revealed MOPSO's superior performance compared to phosphate-buffered systems [49]. Research has shown that enzyme immobilization in MOPSO buffer results in significantly higher enzyme activity compared to phosphate buffer systems, with improvements of up to 98% in some cases [50]. This enhancement is attributed to MOPSO's non-coordinating properties with the metal framework materials, preventing competitive binding that can reduce enzyme loading efficiency.

The mechanism of metal ion binding by MOPSO involves coordination through multiple functional groups, including the morpholine nitrogen, hydroxyl group, and sulfonate oxygen atoms [51]. This multidentate binding capability provides enhanced stability for metal complexes while maintaining the buffer's pH-regulating properties [52]. Studies have shown that the binding kinetics are particularly rapid for mercury(II) ions, with most binding occurring within milliseconds, making MOPSO valuable for rapid metal removal applications [53].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 92 of 93 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant